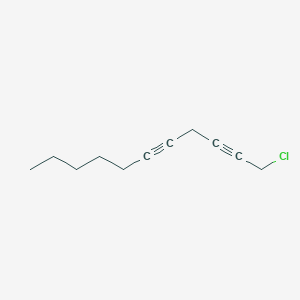

1-Chloroundeca-2,5-diyne

Description

1-Chloroundeca-2,5-diyne (C₁₁H₁₅Cl) is a halogenated aliphatic diyne characterized by a terminal chlorine substituent at position 1 and conjugated triple bonds at positions 2 and 3. Its structure comprises an 11-carbon chain with sp-hybridized carbons at the 2,5-diyne moiety, imparting rigidity and electron-deficient properties. The chlorine atom introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Properties

CAS No. |

81366-80-5 |

|---|---|

Molecular Formula |

C11H15Cl |

Molecular Weight |

182.69 g/mol |

IUPAC Name |

1-chloroundeca-2,5-diyne |

InChI |

InChI=1S/C11H15Cl/c1-2-3-4-5-6-7-8-9-10-11-12/h2-5,8,11H2,1H3 |

InChI Key |

IWSCRSCUQGVUTQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC#CCC#CCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The comparison focuses on diynes with analogous conjugated systems but varying substituents and chain lengths. Key compounds include hex-3-ene-1,5-diyne (Bergman cycloaromatization substrate) and hypothetical analogs like 1-iodoundeca-2,5-diyne .

Table 1: Structural and Reactivity Comparison

*EWG = Electron-Withdrawing Group

Key Findings :

Electronic Effects :

- The terminal chlorine in this compound reduces electron density at the diyne core compared to unsubstituted hex-3-ene-1,5-diyne. This may hinder cyclization reactions (e.g., Bergman-type autoaromatization) by destabilizing transition states or biradical intermediates .

- In contrast, hex-3-ene-1,5-diyne undergoes efficient Bergman cyclization due to optimal orbital alignment and absence of electron-withdrawing groups.

Longer chains may also alter aggregation behavior, as seen in polyynes, though empirical data are lacking.

Theoretical Predictions :

- Multireference Brillouin-Wigner perturbation theory (as applied to hex-3-ene-1,5-diyne ) could model this compound’s cyclization. Preliminary hypotheses suggest higher activation energy due to Cl-induced destabilization of the singlet biradical intermediate.

Synthetic Utility: Chlorine’s leaving-group capability might enable functionalization at C1, distinguishing it from non-halogenated diynes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.